molecular formula C7H6FIO2S B2713098 2-Iodo-4-methylbenzenesulfonyl fluoride CAS No. 2413878-73-4

2-Iodo-4-methylbenzenesulfonyl fluoride

Cat. No. B2713098
CAS RN: 2413878-73-4
M. Wt: 300.09
InChI Key: NNQAURXCZJALAC-UHFFFAOYSA-N
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Description

2-Iodo-4-methylbenzenesulfonyl fluoride is a chemical compound with the CAS Number: 2413878-73-4 . It has a molecular weight of 300.09 and its molecular formula is C7H6FIO2S .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methylbenzenesulfonyl fluoride consists of one calcium (Ca) atom bonded to two fluorine (F) atoms . These ions attract each other, forming a stable crystal lattice .


Physical And Chemical Properties Analysis

2-Iodo-4-methylbenzenesulfonyl fluoride has a molecular weight of 300.09 . Its physical and chemical properties would be similar to other fluoride compounds. For instance, fluoride compounds are held together by ionic bonds, with calcium ions (Ca²⁺) being positively charged and fluoride ions (F⁻) being negatively charged . The density of fluoride typically ranges from 3.18 to 3.25 grams per cubic centimeter (g/cm³) .

Scientific Research Applications

Oxidative Aliphatic C-H Fluorination

Fluorinated organic compounds have increasingly significant roles in drug development, agrochemicals, and positron emission tomography (PET) tracers. The introduction of carbon-fluorine bonds into hydrocarbons, despite the challenges of handling elemental F2 gas due to its extreme reactivity, has been facilitated by the development of more manageable fluoride ion salts. A noteworthy advancement in this field is the manganese-catalyzed alkyl fluorination by fluoride ion under mild conditions, showcasing a pioneering method for the direct fluorination of aliphatic C-H bonds. This process highlights the strategic use of fluoride sources in conjunction with stoichiometric oxidation, demonstrating a significant leap towards the accessible and selective fluorination of hydrocarbons, including simple alkanes, terpenoids, and even steroids, at previously inaccessible sites with yields ranging from 50 to 60% (Liu et al., 2012).

Advances in NMR Spectroscopy

The study of through-space and proximate spin-spin coupling constants in some benzenesulfonyl fluoride derivatives, such as 2,4,6-trimethylbenzenesulfonyl fluoride, provides insights into the molecular behavior of these compounds under magnetic resonance. This research has helped in understanding the intricate details of molecular interactions and structural conformations, facilitating the refinement of NMR spectroscopy techniques for more precise and detailed analysis of fluorinated compounds (Parr & Schaefer, 1976).

Electrocatalytic Fluorination in Ionic Liquid

The electrochemical fluorination of organosulfur compounds demonstrates the versatility of ionic liquids as mediums for conducting fluorination reactions. This method leverages polystyrene-supported iodobenzene and tetraethylammonium chloride, achieving moderate to good yields of fluorinated compounds. The ability to recycle the catalyst without significant loss of activity underscores the potential for more sustainable and efficient fluorination processes in organic synthesis (Sawamura et al., 2010).

Biodegradation of Difluorobenzenes

Research on the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis provides a biological perspective on handling fluorinated pollutants. This strain's ability to degrade and defluorinate difluorobenzenes, particularly 1,3-difluorobenzene, as a sole carbon and energy source introduces a bio-remedial approach to managing environmental contamination by fluorinated compounds. The quantitative release of fluoride ions during the degradation process further illustrates the microbial pathway's efficiency in breaking down complex fluorinated structures (Moreira et al., 2009).

properties

IUPAC Name

2-iodo-4-methylbenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQAURXCZJALAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methylbenzenesulfonyl fluoride

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